Ivaltinostat is a pan-histone deacetylase (HDAC) inhibitor [, ]. HDAC inhibitors are a class of compounds that interfere with the activity of histone deacetylase enzymes, leading to an increase in histone acetylation []. This alteration in histone acetylation can influence gene expression and impact various cellular processes, including cell growth, differentiation, and apoptosis []. Ivaltinostat has been investigated for its potential as an anti-cancer agent in various preclinical and clinical studies, particularly in combination with other chemotherapeutic drugs [, , ].
Ivaltinostat acts as a pan-HDAC inhibitor, increasing histone acetylation within cells [, ]. This increased histone acetylation can suppress the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells and promote apoptosis []. Ivaltinostat has demonstrated synergistic effects with other chemotherapeutic agents, such as 5-FU/capecitabine and gemcitabine/erlotinib, enhancing their anti-cancer activity in preclinical models [, ].
Pancreatic Ductal Adenocarcinoma (PDAC) Research: Ivaltinostat has been studied extensively for its potential in treating PDAC. Researchers are exploring its use in combination with established chemotherapeutic regimens like gemcitabine/erlotinib [] and capecitabine [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: